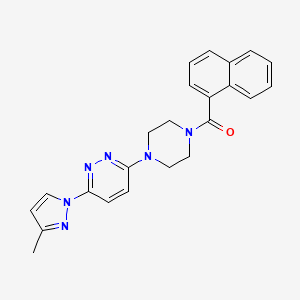

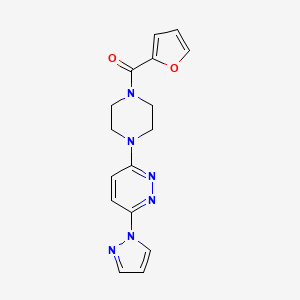

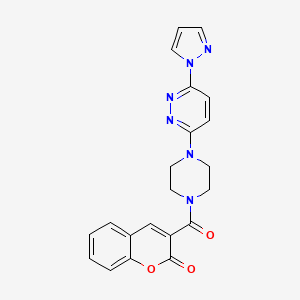

(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

Descripción general

Descripción

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridazine ring, a piperazine ring, and a naphthalene ring . These types of compounds are often used in the development of new drugs due to their broad range of chemical and biological properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various chemical reactions involving the functional groups present in the molecule . For example, pyrazole derivatives can be obtained through cyclization of 3-hydrazinylpyridazines .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement and connectivity of its functional groups. Unfortunately, specific structural data for this compound was not found .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. Pyrazole and pyridazine rings, for example, are known to participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds with a pyrazole core have been reported to show a broad range of biological properties, including antibacterial and antimycobacterial activities . This suggests that our compound could potentially be used in the development of new antimicrobial drugs.

Anti-inflammatory Activity

Pyrazole derivatives have been reported to exhibit anti-inflammatory properties . This suggests that our compound could be explored for its potential use in treating inflammatory conditions.

Antitumor Activity

Pyrazole derivatives have also been reported to show antitumor activity . This indicates that our compound could be investigated for its potential use in cancer therapy.

Antidiabetic Activity

The compound is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . This suggests that our compound could be used in the development of new antileishmanial and antimalarial drugs.

Use in Organic Synthesis

The compound is an important raw material and intermediate used in organic synthesis . This suggests that it could be used in the synthesis of a variety of other compounds.

Use in Pharmaceuticals

The compound is used as an intermediate in the production of pharmaceuticals . This suggests that it could be used in the development of new drugs.

Use in Agrochemicals and Dyestuff

The compound is used as an intermediate in the production of agrochemicals and dyestuff . This suggests that it could be used in the development of new agrochemicals and dyes.

Mecanismo De Acción

Target of Action

The compound, also known as 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyridazine, has been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites Leishmania aethiopica and Plasmodium berghei . These parasites are responsible for causing leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation A molecular docking study conducted on lm-ptr1, a protein target in leishmania, justified the potent antileishmanial activity of a similar compound . It is possible that our compound of interest may interact with its targets in a similar manner.

Biochemical Pathways

The compound affects the biochemical pathways of the parasites, leading to their death It is known that the compound inhibits the growth and proliferation of the parasites, thereby disrupting their life cycle .

Pharmacokinetics

Similar compounds have been found to be highly soluble in water and other polar solvents , suggesting that this compound may also have good bioavailability.

Result of Action

The compound’s action results in the death of the parasites, thereby treating the diseases caused by them . In vitro and in vivo studies have shown that the compound has superior antipromastigote activity and can suppress the growth of Plasmodium berghei by 70.2% to 90.4% .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as proteins or other drugs, can potentially interact with the compound and affect its action.

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound could involve further exploration of its potential uses, particularly in the field of drug development. The broad range of biological activities exhibited by similar compounds suggests that this compound could have potential therapeutic applications .

Propiedades

IUPAC Name |

[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O/c1-17-11-12-29(26-17)22-10-9-21(24-25-22)27-13-15-28(16-14-27)23(30)20-8-4-6-18-5-2-3-7-19(18)20/h2-12H,13-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOMHDCWVCKTCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(naphthalen-1-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3201006.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3201007.png)

![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3201016.png)

![(E)-N-(5,6-dimethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3201025.png)

![(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B3201036.png)

![(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B3201050.png)

![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethoxybenzamide](/img/structure/B3201069.png)

![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-bromobenzamide](/img/structure/B3201075.png)

![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B3201087.png)